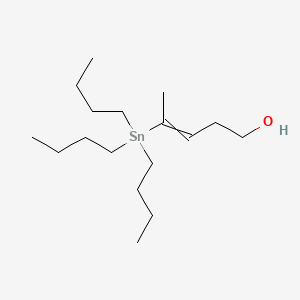
4-(Tributylstannyl)pent-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tributylstannyl)pent-3-en-1-ol is an organotin compound with the molecular formula C17H36OSn. It is a derivative of pentenol, where a tributylstannyl group is attached to the fourth carbon of the pentenol chain. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tributylstannyl)pent-3-en-1-ol typically involves the reaction of 3-penten-1-ol with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-(Tributylstannyl)pent-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used to replace the tributylstannyl group.
Major Products Formed
Oxidation: Formation of 4-(Tributylstannyl)pent-3-enal or 4-(Tributylstannyl)pent-3-enoic acid.
Reduction: Formation of 4-(Tributylstannyl)pentan-1-ol.
Substitution: Formation of 4-halopent-3-en-1-ol.
Aplicaciones Científicas De Investigación
4-(Tributylstannyl)pent-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: It is used in the synthesis of biologically active molecules and as a precursor for the preparation of radiolabeled compounds for imaging studies.
Medicine: It is investigated for its potential use in drug development and as a building block for the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Tributylstannyl)pent-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group and the hydroxyl group. The tributylstannyl group acts as a leaving group in substitution reactions, while the hydroxyl group can undergo oxidation or reduction. The compound’s reactivity is influenced by the electronic and steric effects of the tributylstannyl group .
Comparación Con Compuestos Similares
Similar Compounds
4-(Tributylstannyl)-3-butyn-1-ol: Similar structure but with a triple bond instead of a double bond.
4-Methyl-1-tributylstannyl-oct-1-en-6-yn-3-ol: Contains additional methyl and triple bond groups.
3-Penten-1-ol, (E)-: Similar structure but without the tributylstannyl group .
Uniqueness
4-(Tributylstannyl)pent-3-en-1-ol is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and properties. This makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions .
Propiedades
Número CAS |
651713-92-7 |
|---|---|
Fórmula molecular |
C17H36OSn |
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
4-tributylstannylpent-3-en-1-ol |
InChI |
InChI=1S/C5H9O.3C4H9.Sn/c1-2-3-4-5-6;3*1-3-4-2;/h3,6H,4-5H2,1H3;3*1,3-4H2,2H3; |
Clave InChI |
RZSCNWZAPDXDKO-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(=CCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid](/img/structure/B12542743.png)
phosphane](/img/structure/B12542746.png)
![Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate](/img/structure/B12542748.png)
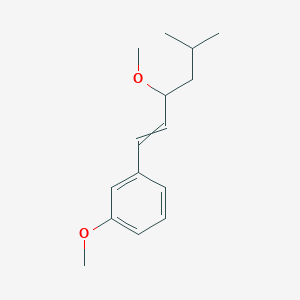
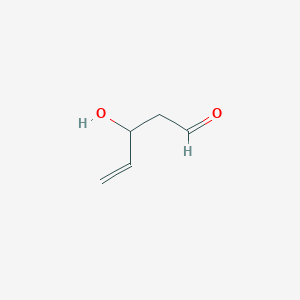

![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)
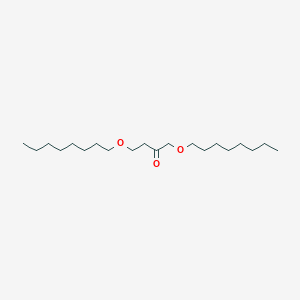
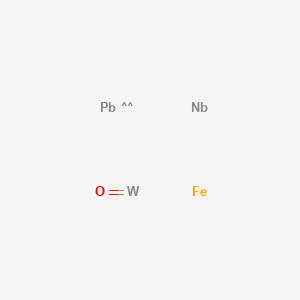
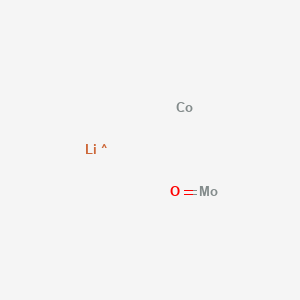
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
![3,3'-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane]](/img/structure/B12542816.png)
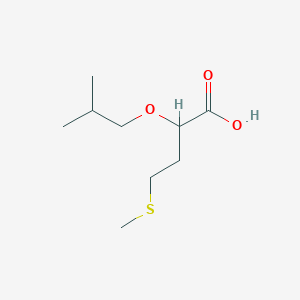
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
